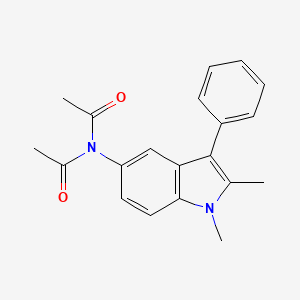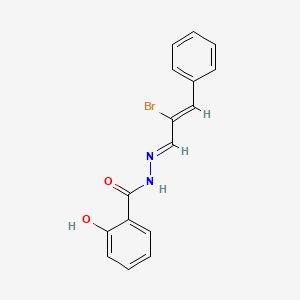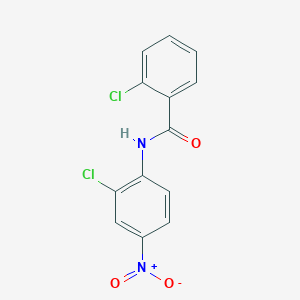
N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
描述
N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide, also known as DBM, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. DBM is a hydrazone derivative that has been synthesized through various methods and has shown promise in a range of applications, including cancer treatment, neuroprotection, and anti-inflammatory effects.
作用机制
The exact mechanism of action of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is not fully understood. However, studies have suggested that N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide induces apoptosis in cancer cells through the activation of various signaling pathways, including the p53 pathway and the JNK pathway. Additionally, N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2, which are involved in cancer cell proliferation and inflammation, respectively.
Biochemical and Physiological Effects:
N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to have anti-inflammatory effects, with studies demonstrating its ability to reduce the production of inflammatory cytokines. Additionally, N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to have antioxidant effects, with studies demonstrating its ability to scavenge free radicals and reduce oxidative stress.
实验室实验的优点和局限性
One advantage of using N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. Additionally, N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to be stable in various conditions, making it a reliable compound for use in experiments. However, one limitation of using N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
未来方向
There are several future directions for research on N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide. One area of interest is the development of novel N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide derivatives with improved efficacy and solubility. Additionally, further studies are needed to fully elucidate the mechanism of action of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide and its potential use in other therapeutic applications, such as anti-inflammatory and anti-oxidant agents. Finally, studies are needed to evaluate the safety and efficacy of N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide in human clinical trials.
科学研究应用
N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been extensively studied for its potential use in cancer treatment. Studies have shown that N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide induces apoptosis, or programmed cell death, in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. Additionally, N'-(3,5-dibromo-2-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to have neuroprotective effects, with studies demonstrating its ability to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
属性
IUPAC Name |
N-[(Z)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2N2O3/c1-11-3-5-14(6-4-11)24-10-16(22)21-20-9-12-7-13(18)8-15(19)17(12)23-2/h3-9H,10H2,1-2H3,(H,21,22)/b20-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDODHMBHWEVMU-UKWGHVSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=C(C(=CC(=C2)Br)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(4-hydroxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3857407.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-3-phenylacrylamide](/img/structure/B3857418.png)

![8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine](/img/structure/B3857423.png)

![4-[2-(1-benzylpropylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B3857429.png)
![4-nitrobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3857432.png)

![N-(2-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B3857443.png)

![N-(4-iodo-2-methylphenyl)-4-oxo-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3857459.png)

![4-(2-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3857496.png)
![4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B3857500.png)